三氟甲磺酸钡

描述

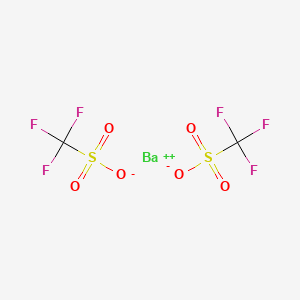

Barium trifluoromethanesulfonate, also known as Barium triflate, is an inorganic compound with the formula (CF3SO3)2Ba . It has a molecular weight of 435.47 .

Synthesis Analysis

Barium trifluoromethanesulfonate can be utilized as a precursor to synthesize alkali metal and silver trifluoromethanesulfonates . For instance, Sodium trifluoromethanesulfonate (sodium triflate) can be synthesized by reacting Barium trifluoromethanesulfonate with sodium sulfate .Molecular Structure Analysis

The molecular structure of Barium trifluoromethanesulfonate is represented by the linear formula (CF3SO3)2Ba . The triflate group in the compound has the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Chemical Reactions Analysis

Barium trifluoromethanesulfonate can be used to synthesize Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate . Sodium triflate finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .Physical And Chemical Properties Analysis

Barium trifluoromethanesulfonate is a solid substance . It has a molecular weight of 435.47 .科学研究应用

Application in Organic Synthesis

- Specific Scientific Field : Organic Synthesis

- Summary of the Application : Barium trifluoromethanesulfonate, also known as Barium triflate, is used as a precursor in the synthesis of alkali metal and silver trifluoromethanesulfonates . It’s also used to produce Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate .

- Results or Outcomes : Sodium triflate, one of the products synthesized using Barium trifluoromethanesulfonate, finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .

Application in Anti-Cancer Activity

- Specific Scientific Field : Biomedical Research

- Summary of the Application : Barium trifluoromethanesulfonate is used in the synthesis of Barium titanate (BaTiO3) nanoparticles (BTNPs), which have been considered as emerging materials in the biomedical sector .

- Methods of Application or Experimental Procedures : BTNPs were synthesized via the co-precipitation method using barium carbonate and titanium dioxide by stirring for 5 hours . Then, it was annealed at 850 °C for 5 hours with five different concentrations: 0.2, 0.4, 0.6, 0.8, and 1 g/mL .

- Results or Outcomes : Application of BTNPs on breast cancer cell line (MCF-7) presented significant dispersion effect at 0.2, 0.4 and 0.6 g/mL of BaTiO3 . A strong toxicity rate of BaTiO3 has been observed against the MCF-7 cell line . Maximum % of cell viability loss, 57% was recorded at 200 µg/mL of BTNPs, and minimum % of cell viability loss was observed as 19% at 50 µg/mL of BTNPs .

Application in Photocatalytic Degradation

- Specific Scientific Field : Environmental Science

- Summary of the Application : Barium trifluoromethanesulfonate is used in the synthesis of Cr-doped BaTiO3 aerogel, which is used for the photocatalytic degradation of pollutants .

- Methods of Application or Experimental Procedures : A novel Cr-doped BaTiO3 aerogel was successfully synthesized using a co-gelation technique that involves two metallic alkoxides and a supercritical drying method .

- Results or Outcomes : The Cr-doped BaTiO3 aerogel, when modified with the noble metal silver (Ag), achieves a pollutant removal rate approximately 3.2 times higher than that of the commercially available P25, reaching up to 92% within 60 minutes .

Application in Anti-Cancer Activity

- Specific Scientific Field : Biomedical Research

- Summary of the Application : Barium trifluoromethanesulfonate is used in the synthesis of Barium titanate (BaTiO3) nanoparticles (BTNPs), which have been considered as emerging materials in the biomedical sector .

- Methods of Application or Experimental Procedures : BTNPs were synthesized via the co-precipitation method using barium carbonate and titanium dioxide by stirring for 5 hours . Then, it was annealed at 850 °C for 5 hours with five different concentrations: 0.2, 0.4, 0.6, 0.8, and 1 g/mL .

- Results or Outcomes : Application of BTNPs on breast cancer cell line (MCF-7) presented significant dispersion effect at 0.2, 0.4 and 0.6 g/mL of BaTiO3 . A strong toxicity rate of BaTiO3 has been observed against the MCF-7 cell line . Maximum % of cell viability loss, 57% was recorded at 200 µg/mL of BTNPs, and minimum % of cell viability loss was observed as 19% at 50 µg/mL of BTNPs .

Application in Photocatalytic Degradation

- Specific Scientific Field : Environmental Science

- Summary of the Application : Barium trifluoromethanesulfonate is used in the synthesis of Cr-doped BaTiO3 aerogel, which is used for the photocatalytic degradation of pollutants .

- Methods of Application or Experimental Procedures : A novel Cr-doped BaTiO3 aerogel was successfully synthesized using a co-gelation technique that involves two metallic alkoxides and a supercritical drying method .

- Results or Outcomes : The Cr-doped BaTiO3 aerogel, when modified with the noble metal silver (Ag), achieves a pollutant removal rate approximately 3.2 times higher than that of the commercially available P25, reaching up to 92% within 60 minutes .

安全和危害

Barium trifluoromethanesulfonate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Therefore, it is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

barium(2+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Ba/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJURUJRANOYMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BaF6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1493-13-6 (Parent) | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062645 | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium trifluoromethanesulfonate | |

CAS RN |

2794-60-7 | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

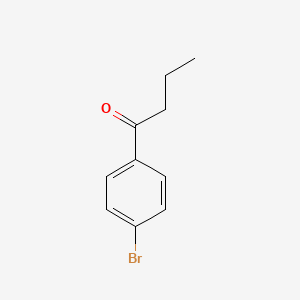

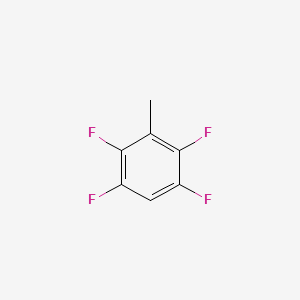

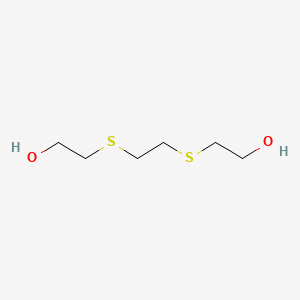

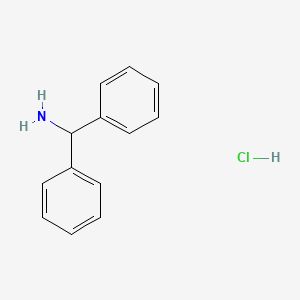

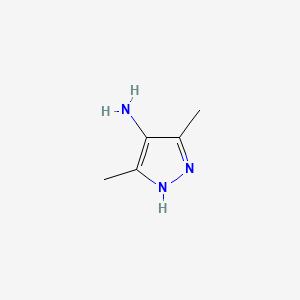

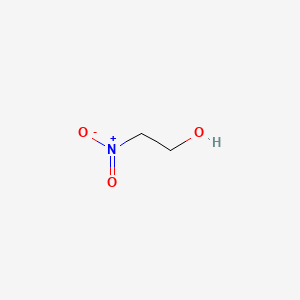

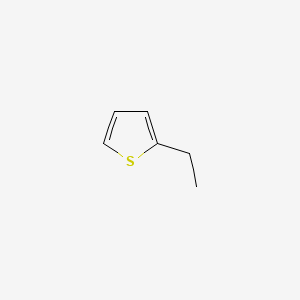

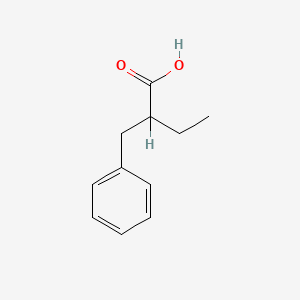

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。